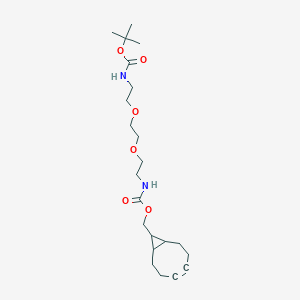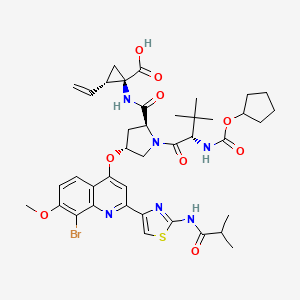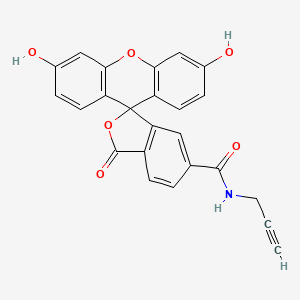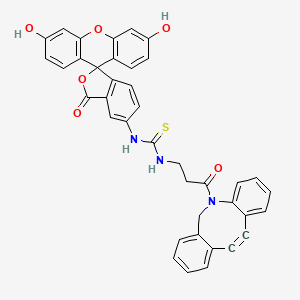
Fluorescein-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
This compound is a fluorescein dye derivative containing a DBCO group . The molecular formula of this compound is C39H27N3O6S .Chemical Reactions Analysis
This compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .Scientific Research Applications
Medical Diagnostics and Treatment : Fluorescein has been used as a diagnostic tool in medicine, particularly in ophthalmology, for investigating intraocular tumors and assessing the integrity of the ocular surface. It's also been explored for its antiproliferative and cytotoxic activities, suggesting potential in cancer treatment (Norn, 1964); (Šranková et al., 2022).
Surgical Applications : It's utilized in fluorescein-guided surgery, particularly for the intraoperative visualization of malignant gliomas, enhancing the effectiveness of surgical procedures (Acerbi et al., 2014).
Biochemistry and Biology Research : Fluorescein derivatives are critical in biochemistry and biology for creating advanced fluorescent dyes and probes. These tools are essential for various biochemical and biological experiments (Lavis, 2017).
Geothermal Tracing : In geothermal reservoirs, fluorescein is used to trace the path of injected fluids, helping to understand fluid dynamics at high temperatures (Adams & Davis, 1991).
Drug Delivery Research : Fluorescein is employed in drug delivery systems, such as liposomes, to monitor absorption and distribution. Its encapsulation in liposomes has been enhanced using supercritical fluid processes (Campardelli et al., 2016).
Biological Systems Probing : The dye's interactions with various environments, especially its hydrogen bonding properties, make it a valuable probe for studying biological systems (Klonis et al., 1998).
Mechanism of Action
Target of Action
Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are azide-tagged biomolecules . The DBCO group in this compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
Mode of Action
This compound operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the formation of antibody-drug conjugates (ADCs) . The DBCO group in this compound reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Pharmacokinetics
It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage between the DBCO group in this compound and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .
Action Environment
The action of this compound is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst
Safety and Hazards
When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDVMJBPDYXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


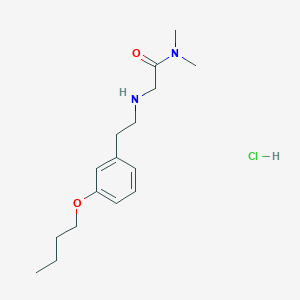


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)


